1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E1231 involves the reaction of 5-methylfuran-2-carboxylic acid with 4-chloroquinoline to form an intermediate. This intermediate is then reacted with piperazine to yield the final product, 1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one .
Industrial Production Methods
Industrial production of E1231 typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
E1231 undergoes several types of chemical reactions, including:
Oxidation: E1231 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert E1231 into reduced forms.
Substitution: E1231 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of E1231 can yield oxidized quinoline derivatives, while reduction can produce reduced piperazine derivatives .
Scientific Research Applications
E1231 has a wide range of scientific research applications, including:
Mechanism of Action
E1231 exerts its effects by activating SIRT1, a protein that plays a key role in regulating cellular processes such as lipid metabolism and cholesterol efflux. E1231 interacts with SIRT1 and deacetylates liver X receptor-alpha (LXRα), leading to increased expression of ATP-binding cassette transporter A1 (ABCA1). This results in enhanced cholesterol efflux and reduced lipid accumulation .
Comparison with Similar Compounds
Similar Compounds
SRT1460: Another SIRT1 activator with similar lipid-modulatory effects.
Sirtinol: A known SIRT1 inhibitor used in comparative studies.
Selisistat: A selective SIRT1 inhibitor with potential therapeutic applications.
Uniqueness of E1231
E1231 is unique due to its specific interaction with SIRT1 and its ability to modulate cholesterol and lipid metabolism effectively. Unlike other SIRT1 activators, E1231 has shown significant potential in reducing atherosclerotic plaque development and improving lipid profiles in experimental models .
Properties
CAS No. |
1031195-19-3 |
---|---|
Molecular Formula |
C21H21N3O3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[4-[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H21N3O3/c1-14-7-8-20(27-14)19-13-17(16-5-3-4-6-18(16)22-19)21(26)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
ZQJTYRXKAZFWPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E-1231; E 1231; E1231 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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